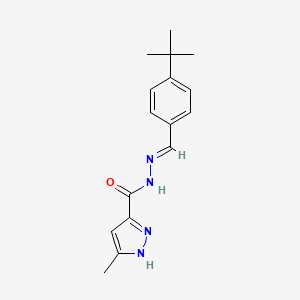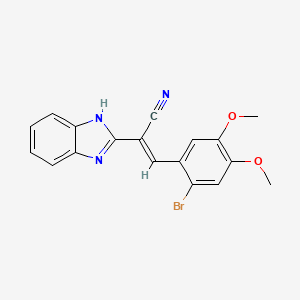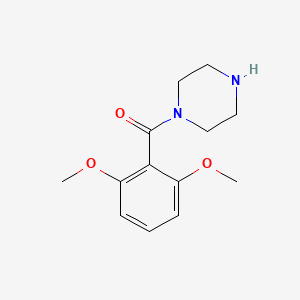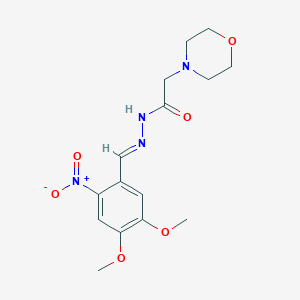
1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Descripción general
Descripción
1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a dopamine reuptake inhibitor and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 works by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into the presynaptic neuron. By blocking the DAT, this compound 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound 12909 has been found to have various biochemical and physiological effects. In addition to its dopamine reuptake inhibition, it has been shown to increase the release of dopamine in the striatum and nucleus accumbens, two brain regions that are involved in reward and motivation. It has also been found to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. These effects suggest that this compound 12909 could have potential therapeutic applications in the treatment of addiction and other disorders related to reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize, and its purity can be improved through recrystallization. However, this compound 12909 has some limitations for lab experiments. It is a potent dopamine reuptake inhibitor, which makes it difficult to use at concentrations that do not produce significant effects on dopamine levels. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909. One area of interest is the potential use of this compound 12909 in the treatment of addiction and other disorders related to reward and motivation. Another area of interest is the development of more selective dopamine reuptake inhibitors that could have fewer side effects than this compound 12909. Finally, there is a need for further research on the long-term effects of this compound 12909 on dopamine signaling and other neurotransmitter systems.
Aplicaciones Científicas De Investigación
1-(2-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine 12909 has been extensively studied for its potential use as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. This compound 12909 has been found to increase the concentration of dopamine in the brain by inhibiting its reuptake into the presynaptic neuron. This mechanism of action makes it a potential candidate for the treatment of various psychiatric and neurological disorders, such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Propiedades
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-28-23-16-25(30-3)24(29-2)15-22(23)18-27-12-10-26(11-13-27)17-19-8-9-20-6-4-5-7-21(20)14-19/h4-9,14-16H,10-13,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDVCKFSTSDIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)



![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)
![(2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3895573.png)

![N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B3895589.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)